molecular formula C22H23N3O5 B12257614 Ethyl 2'-amino-1-ethyl-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate

Ethyl 2'-amino-1-ethyl-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate

Cat. No.: B12257614
M. Wt: 409.4 g/mol
InChI Key: GBSHZKUEIBHCLU-UHFFFAOYSA-N
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Description

Ethyl 2’-amino-1-ethyl-6’,7’-dimethyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and pyrano[3,2-c]pyridine moiety, making it a significant molecule in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2’-amino-1-ethyl-6’,7’-dimethyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate typically involves multi-step organic reactions. One common method includes the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction of indole derivatives with ethyl acetoacetate and suitable amines can lead to the formation of the desired spiro compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2’-amino-1-ethyl-6’,7’-dimethyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 2’-amino-1-ethyl-6’,7’-dimethyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2’-amino-1-ethyl-6’,7’-dimethyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-1,1-dimethyl-2-oxo-: A related compound with similar structural features.

    2,4-dimethyl-6-oxo-3-pyrancarboxylic acid: Another compound with a pyrano structure.

    2,5-dimethyl-3-furancarboxylic acid: A compound with a furan ring instead of a pyrano ring.

Uniqueness

Ethyl 2’-amino-1-ethyl-6’,7’-dimethyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate is unique due to its spiro structure, which imparts specific chemical and biological properties. Its combination of indole and pyrano[3,2-c]pyridine moieties makes it a valuable compound for various applications .

Biological Activity

Ethyl 2'-amino-1-ethyl-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound features a pyrano-pyridine framework fused with an indole moiety, which contributes to its potential biological activity and synthetic versatility. The presence of multiple functional groups enhances its reactivity and interaction with various biological systems.

Chemical Structure and Synthesis

The compound can be synthesized through multi-step reactions. A common approach involves a three-component synthesis using isatin, ethyl cyanoacetate, and another active methylene compound. This method has shown good yields in producing the target compound.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound exhibit a range of biological activities including:

  • Antiproliferative Effects : Similar compounds have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar structural features have been shown to inhibit cell growth by inducing apoptosis and modulating key signaling pathways such as EGFR inhibition .
  • Antimicrobial Activity : Some derivatives have exhibited notable antimicrobial properties against various pathogens. The spirocyclic framework is particularly effective in disrupting microbial cell walls or interfering with metabolic pathways.
  • Anti-inflammatory Properties : Certain analogs have been studied for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory responses.

Antiproliferative Activity

A study evaluating the antiproliferative effects of structurally related compounds found that several exhibited IC50 values in the nanomolar range against cancer cell lines. For example:

CompoundCancer Cell LineIC50 (nM)
Compound AA549 (Lung)9.5 ± 2
Compound BMCF7 (Breast)11.9 ± 3

These findings suggest that ethyl 2'-amino derivatives may possess similar or enhanced activity compared to established anticancer agents.

The mechanism of action for these compounds often involves the induction of apoptosis through pathways such as:

  • Caspase Activation : Increased levels of caspase proteins have been observed in treated cells, indicating activation of apoptotic pathways.
  • Bcl-2 Family Proteins : Compounds have been shown to decrease anti-apoptotic Bcl-2 levels while increasing pro-apoptotic Bax levels .

Case Studies

A notable case study involved the evaluation of a related compound in a Phase III clinical trial for its efficacy against specific cancer types. The results indicated a strong correlation between structural modifications and enhanced biological activity, reinforcing the importance of the spirocyclic structure in therapeutic applications.

Properties

Molecular Formula

C22H23N3O5

Molecular Weight

409.4 g/mol

IUPAC Name

ethyl 2'-amino-1-ethyl-6',7'-dimethyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate

InChI

InChI=1S/C22H23N3O5/c1-5-25-14-10-8-7-9-13(14)22(21(25)28)16-15(11-12(3)24(4)19(16)26)30-18(23)17(22)20(27)29-6-2/h7-11H,5-6,23H2,1-4H3

InChI Key

GBSHZKUEIBHCLU-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C3(C1=O)C4=C(C=C(N(C4=O)C)C)OC(=C3C(=O)OCC)N

Origin of Product

United States

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